molecular formula C15H19NO2S B1195572 N-Mercaptoethylpropranolol CAS No. 75790-56-6

N-Mercaptoethylpropranolol

Cat. No.: B1195572
CAS No.: 75790-56-6
M. Wt: 277.4 g/mol
InChI Key: YFRSNCHJYWXYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Mercaptoethylpropranolol is a chemically modified derivative of propranolol, a non-selective β-adrenergic receptor antagonist widely used in managing hypertension, arrhythmias, and anxiety disorders. The structural modification involves the addition of a mercaptoethyl (-CH₂CH₂SH) group to the propranolol backbone, replacing the hydroxyl group on the ethanolamine side chain. This alteration introduces a thiol (-SH) functional group, which may influence pharmacokinetic properties such as solubility, metabolic stability, and antioxidant activity .

Properties

CAS No.

75790-56-6

Molecular Formula

C15H19NO2S

Molecular Weight

277.4 g/mol

IUPAC Name

1-naphthalen-1-yloxy-3-(2-sulfanylethylamino)propan-2-ol

InChI

InChI=1S/C15H19NO2S/c17-13(10-16-8-9-19)11-18-15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,16-17,19H,8-11H2

InChI Key

YFRSNCHJYWXYHH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CNCCS)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CNCCS)O

Synonyms

1-((1-mercaptoethyl)amino)-3-(1-naphthalenyloxy)-2-propanol
1-(mercaptoethylamine)-3-naphthoxy-2-propanol
HCl of N-mercaptoethylpropranolol
N-mercaptoethylpropranolol

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Key Properties

The table below summarizes structural differences, molecular weights, CAS numbers (where available), and pharmacological characteristics of N-Mercaptoethylpropranolol and related compounds:

Compound Structural Modification Molecular Weight (g/mol) CAS Number Key Pharmacological Traits
This compound -SH substitution on ethanolamine 309.44 Not explicitly listed Potential antioxidant activity; altered metabolic pathways due to thiol group
Propranolol (Parent) Base structure 259.34 525-66-6 Non-selective β-blocker; metabolized via CYP1A2, CYP2D6
4-Hydroxypropranolol -OH at aromatic 4-position 275.34 13071-11-1 Active metabolite; CYP2D6-mediated oxidation; reduced β-blocking potency
N-Acetylpropranolol -COCH₃ on ethanolamine 329.39 2007-11-6 Increased lipophilicity; likely slower renal excretion
5-Hydroxy Propranolol HCl -OH at aromatic 5-position 295.80 (HCl salt) 62117-35-5 Minor metabolite; glucuronidation pathway; limited clinical significance
4-Nitropropranolol -NO₂ at aromatic 4-position 304.34 Not explicitly listed Synthetic derivative; nitro group may enhance stability but reduce bioavailability

Pharmacokinetic and Metabolic Differences

  • 4-Hydroxypropranolol is a major metabolite of propranolol, formed via CYP2D6, and retains partial β-blocking activity . In contrast, N-acetylpropranolol’s acetyl group likely slows metabolism, extending its half-life .
  • N-Acetylpropranolol’s acetyl group increases lipophilicity, favoring tissue distribution but requiring dose adjustments to avoid toxicity .

Pharmacodynamic and Therapeutic Implications

  • Antioxidant Potential: The thiol group in this compound may confer antioxidant benefits, scavenging reactive oxygen species (ROS) in cardiovascular tissues—a trait absent in propranolol and its hydroxylated/acetylated derivatives .
  • Receptor Affinity: Structural modifications alter β-blocking efficacy. For example, 4-hydroxypropranolol exhibits weaker β-receptor antagonism than the parent drug, while this compound’s binding affinity remains understudied but may differ due to steric effects of the -SH group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.